molecular formula C18H20O2D4 B602634 (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 66789-03-5

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B602634
CAS No.: 66789-03-5
M. Wt: 276.41
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Estradiol-D4 primarily targets estrogen receptors (ERs), specifically ERα and ERβ, which are nuclear hormone receptors. These receptors are widely distributed in various tissues, including the reproductive system, bones, cardiovascular system, and brain . The activation of these receptors plays a crucial role in regulating gene expression and maintaining physiological functions related to reproduction, bone density, and cardiovascular health.

Mode of Action

Upon binding to its receptors, Estradiol-D4 forms a receptor-ligand complex that translocates into the nucleus of the target cell. This complex then binds to estrogen response elements (EREs) on DNA, modulating the transcription of specific genes . This interaction leads to the synthesis of proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and survival .

Biochemical Pathways

Estradiol-D4 influences several biochemical pathways, including:

These pathways collectively contribute to the regulation of cellular processes such as growth, differentiation, and apoptosis, impacting various tissues and organs.

Pharmacokinetics

The pharmacokinetics of Estradiol-D4 involves its absorption, distribution, metabolism, and excretion (ADME):

These properties influence its bioavailability and duration of action in the body.

Result of Action

At the molecular level, Estradiol-D4 induces the expression of genes involved in cell proliferation, differentiation, and survival. At the cellular level, it promotes the growth and maintenance of reproductive tissues, bone density, and cardiovascular health . Additionally, it modulates the immune response and has neuroprotective effects.

Action Environment

The efficacy and stability of Estradiol-D4 can be influenced by various environmental factors:

Biochemical Analysis

Biochemical Properties

Estradiol-D4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to upregulate IL-6 expression through the estrogen receptor β (ERβ) pathway . The nature of these interactions involves the binding of Estradiol-D4 to these receptors, triggering a cascade of biochemical reactions.

Cellular Effects

Estradiol-D4 exerts profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Estradiol-D4 is a potent neuroprotective and neurotrophic factor in adults, influencing memory and cognition, and decreasing the risk and delaying the onset of neurological diseases .

Molecular Mechanism

The mechanism of action of Estradiol-D4 is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Estradiol-D4 binds to estrogen receptors, leading to the regulation of gene expression .

Temporal Effects in Laboratory Settings

The effects of Estradiol-D4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, the measurement of Estradiol in biological fluids is important in human biology .

Dosage Effects in Animal Models

The effects of Estradiol-D4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Estradiol-D4 is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes effects on metabolic flux or metabolite levels. For instance, in the D4 pathway, the metabolism of pregnenolone to progesterone by 3β-HSD is an irreversible reaction, and progesterone can only be further metabolised to 17-hydroxyprogesterone .

Transport and Distribution

Estradiol-D4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Estradiol-D4 and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, using confocal live-cell imaging after labeling with color variants of GFP, changes in subcellular dynamics of Estradiol-D4 in response to estrogen were analyzed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol-d4 is synthesized by incorporating deuterium into the Estradiol molecule. This process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Estradiol molecule are replaced with deuterium atoms under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods

Industrial production of Estradiol-d4 involves large-scale hydrogen-deuterium exchange reactions. The process is optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the Estradiol molecule . The final product is then purified using techniques such as chromatography to achieve the desired purity levels.

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-GKCQEISNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 2
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 3
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 4
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 5
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Reactant of Route 6
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Customer
Q & A

Q1: Can you elaborate on the specific analytical techniques employed in these studies for Estradiol analysis using Estradiol-d4?

A: The research papers highlight the use of sophisticated analytical techniques coupled with Estradiol-d4 for precise Estradiol quantification. One study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following solid-phase extraction and liquid-liquid extraction to measure Estradiol in human plasma. [] Another study utilized gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to determine Estradiol levels in fish liver tissue. [] These methods demonstrate the versatility of Estradiol-d4 as an internal standard across various matrices and analytical platforms.

Q2: Beyond analytical chemistry, how else is Estradiol-d4 used in pharmacological research?

A: Estradiol-d4 is also employed in pharmacological research to investigate the pharmacokinetics of exogenously administered 17β-estradiol. [] By using the deuterated form, researchers can distinguish between administered Estradiol-d4 and endogenously produced Estradiol, allowing for a more accurate assessment of absorption, distribution, metabolism, and excretion profiles.

Q3: What are the advantages of using a deuterated form of Estradiol in pharmacokinetic studies?

A: Using Estradiol-d4 in pharmacokinetic studies offers several advantages. [] Firstly, it allows researchers to administer Estradiol-d4 to subjects with pre-existing Estradiol levels (like OVX mice with low endogenous Estradiol) and accurately track the administered compound. [] Secondly, the use of mass spectrometry detection, specifically selected ion monitoring (SIM), enhances the sensitivity of these studies, enabling the detection of trace amounts of Estradiol-d4 in complex biological samples. [, ]

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